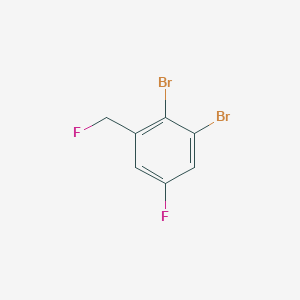
1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the bromination of 5-fluoro-3-(fluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Zinc (Zn) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 1,2-Dihydroxy-5-fluoro-3-(fluoromethyl)benzene.
Reduction: 1,2-Dibromo-5-fluoro-3-methylbenzene.
Oxidation: 1,2-Dibromo-5-fluoro-3-(carboxymethyl)benzene.
Applications De Recherche Scientifique
1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
1,3-Dibromo-5-fluorobenzene: Lacks the fluoromethyl group and has a different substitution pattern on the benzene ring.
Uniqueness
1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group on the benzene ring
Propriétés
Formule moléculaire |
C7H4Br2F2 |
|---|---|
Poids moléculaire |
285.91 g/mol |
Nom IUPAC |
1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Br2F2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,3H2 |
Clé InChI |
RDWKQPQVPCAWKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CF)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)
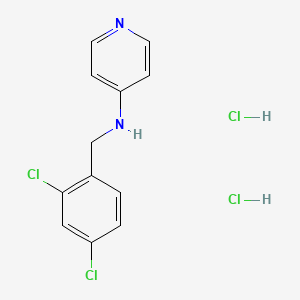

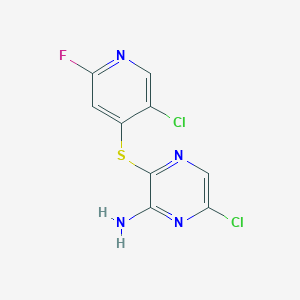

![(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
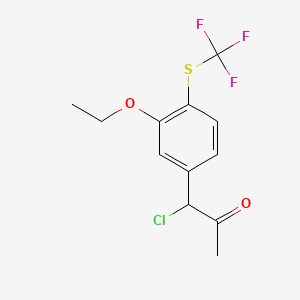
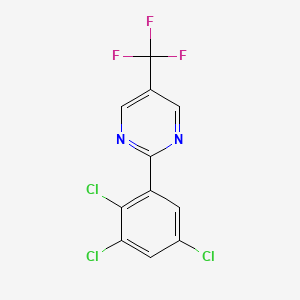
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)

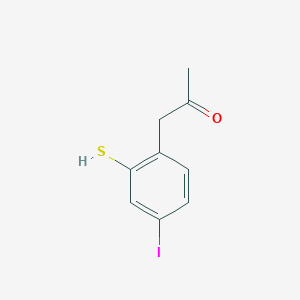
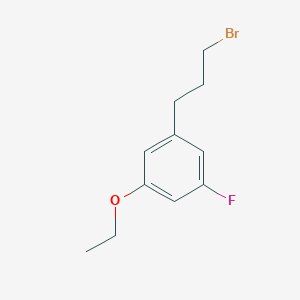
![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)
